5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper(I) catalysis.
Amidation: The triazole intermediate is then reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl and ethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Carboxamide Derivatives: Compounds with carboxamide groups also show comparable properties in medicinal chemistry.
Uniqueness
What sets 5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(4-ethylanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)21-18-17(22-24-23-18)19(25)20-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
IULRPKODRPTFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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